
tert-Butyl 2-((3-aminopropyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[(3-aminopropyl)sulfanyl]acetate: is an organic compound that features a tert-butyl ester group, a sulfanyl group, and an aminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3-aminopropyl)sulfanyl]acetate typically involves the reaction of tert-butyl bromoacetate with 3-aminopropyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group displaces the bromine atom in tert-butyl bromoacetate, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[(3-aminopropyl)sulfanyl]acetate can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-[(3-aminopropyl)sulfanyl]acetate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a versatile intermediate for the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, tert-butyl 2-[(3-aminopropyl)sulfanyl]acetate can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3-aminopropyl)sulfanyl]acetate depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the aminopropyl group can form hydrogen bonds or ionic interactions with biological molecules, while the sulfanyl group can participate in redox reactions.
Comparison with Similar Compounds
- tert-Butyl 2-[(2-aminopropyl)sulfanyl]acetate
- tert-Butyl 3-[(2-aminopropyl)sulfanyl]propanoate
- tert-Butyl 2-[(3-aminopropyl)sulfanyl]propanoate
Comparison: tert-Butyl 2-[(3-aminopropyl)sulfanyl]acetate is unique due to its specific arrangement of functional groups. Compared to similar compounds, it offers distinct reactivity and properties, making it suitable for specific applications in synthesis and research. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability.
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
tert-butyl 2-(3-aminopropylsulfanyl)acetate |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7-13-6-4-5-10/h4-7,10H2,1-3H3 |
InChI Key |
ZLOHBKWKJCLQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


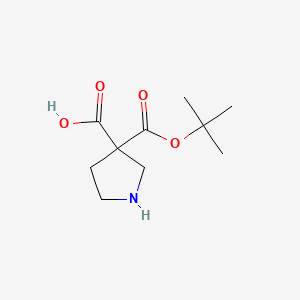
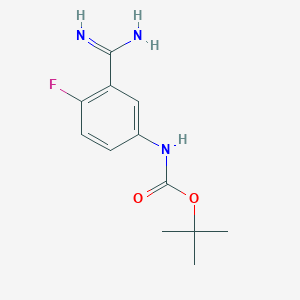

![Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride](/img/structure/B13523180.png)
![1,8,8-Trimethyl-2-azaspiro[4.5]decane](/img/structure/B13523187.png)
![2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13523194.png)
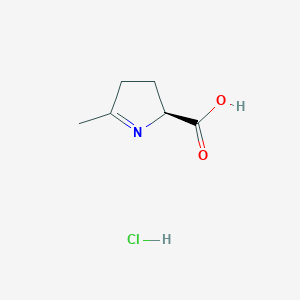

![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)
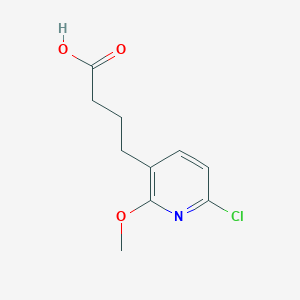
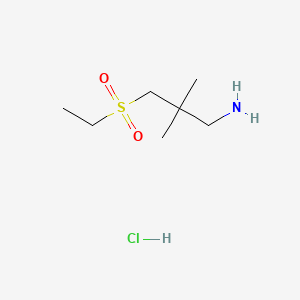
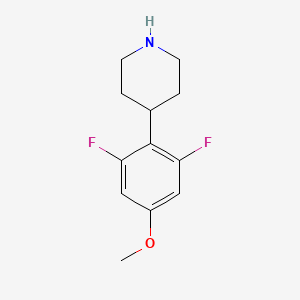
![8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride](/img/structure/B13523244.png)
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)
